molecular formula C21H20ClN3O2S B2756062 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide CAS No. 895782-82-8

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide

Cat. No.: B2756062
CAS No.: 895782-82-8
M. Wt: 413.92
InChI Key: KHANVBFJNLJNRB-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide is a synthetic organic compound featuring a thiazole core substituted with a 4-chlorophenyl group at the 2-position and an ethyl linker terminating in an ethanediamide (oxalamide) moiety. The N'-aryl group is a 2,6-dimethylphenyl substituent, contributing steric bulk and modulating electronic properties. The compound’s synthesis likely involves amide coupling between functionalized thiazole intermediates and substituted phenylacetic acid derivatives, analogous to methods reported for related acetamides .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-3-5-14(2)18(13)25-20(27)19(26)23-11-10-17-12-28-21(24-17)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHANVBFJNLJNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 4-chlorophenylacetic acid with thiosemicarbazide to form the thiazole core, followed by further reactions to introduce the ethyl and dimethylphenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the nitro groups or other functional groups present.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using electrophiles like alkyl halides or nucleophiles like amines.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Amine derivatives or reduced phenyl groups.

  • Substitution: Alkylated or amino-substituted derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound for drug development, particularly in the treatment of bacterial infections and cancer.

  • Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with N-substituted arylacetamides and thiazole-containing derivatives. Key analogues include:

Compound Name Core Structure Substituents Linker Type Key Features
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide Thiazole + ethanediamide 4-Cl-C₆H₄ (thiazole-2), 2,6-Me₂-C₆H₃ (amide) Ethanediamide Steric hindrance from 2,6-dimethylphenyl; extended linker for flexibility
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide 4-Cl-C₆H₄ (acetamide) Acetamide Simpler linker; thiazole-2 substitution
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide 3,4-Cl₂-C₆H₃ (acetamide) Acetamide Increased halogenation enhances lipophilicity
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide Thiazole + acetamide 2,4,6-Me₃-C₆H₂ (acetamide) Acetamide Steric bulk reduces conformational flexibility

Key Observations:

  • Substituent Effects : The 2,6-dimethylphenyl group introduces significant steric hindrance, which may reduce intermolecular packing efficiency compared to halogenated or less-substituted aryl groups.
  • Electronic Properties : The 4-chlorophenyl group on the thiazole ring contributes electron-withdrawing effects, altering π-π stacking interactions relative to dichlorophenyl or trimethylphenyl analogues .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide, a compound with a complex structure, is gaining attention in the field of medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3SC_{19}H_{22}ClN_{3}S. It features a thiazole ring and a benzamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN3S
Molecular Weight365.91 g/mol
SolubilitySoluble in DMSO, insoluble in water
StructureChemical Structure

This compound primarily acts as a selective ligand for the D4 dopamine receptor . This receptor is involved in dopaminergic signaling pathways that regulate various physiological processes including mood, motor control, and reward mechanisms. The compound's binding to the D4 receptor modulates these pathways, potentially influencing conditions such as schizophrenia and Parkinson's disease.

Pharmacological Effects

Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its ability to inhibit the growth of several pathogens, suggesting its potential use in developing new antimicrobial agents. Furthermore, its anti-inflammatory effects have been noted in preclinical models, indicating promise for treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests that it may serve as a therapeutic agent for inflammatory conditions.
  • Neuroprotective Properties : Preliminary research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

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